molecular formula C9F10 B1305831 Perfluoro(allylbenzene) CAS No. 67899-41-6

Perfluoro(allylbenzene)

Cat. No. B1305831
CAS RN: 67899-41-6
M. Wt: 298.08 g/mol
InChI Key: WRHBYJDZKRNITP-UHFFFAOYSA-N
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Description

Catalytic Allylic Oxidation

Perfluoro(allylbenzene) is a compound that can undergo allylic oxidation. A study demonstrated that perfluorooctylseleninic acid, in conjunction with iodoxybenzene, catalyzes the allylic oxidation of alkenes to enones in trifluoromethylbenzene at reflux, achieving moderate to good yields. The catalyst can be recovered after reductive workup, highlighting the potential for recyclability in the process .

Synthesis of Perfluoro Compounds

The synthesis of perfluoro compounds, such as perfluoro[2.2]paracyclophane, has been achieved from various precursors. For instance, the reaction of 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene with Zn in acetonitrile at 100 degrees C resulted in a 39% yield. This synthesis is significant as it provides a pathway to create fully fluorinated compounds, which can be challenging to produce .

Molecular Structure Analysis

Perfluorobenzene serves as a model compound to understand the unusual bonding modes in perfluorinated compounds. Extensive DFT-M06-2X/6-311++G(d,p) investigations have been conducted on homomolecular dimers, trimers, and tetramers of perfluorobenzene. These studies reveal that dispersion and polarization are the main forces driving the formation of complex configurations in these compounds. The cooperative binding observed in these polymeric forms suggests that entirely negative fluorine atoms can interact cooperatively with each other .

Chemical Reactions Analysis

Perfluoroallylbenzene can be isomerized to form perfluoropropenylbenzene, which upon anodic oxidation yields α,β-bis(fluorosulfonyloxy)perfluoropropylbenzene. This compound can further react with CsF or AcONa/AcOH to form perfluoro-2-methylbenzoxolene or perfluoromethylphenyl-α-dione, respectively. These reactions demonstrate the versatility of perfluoroallylbenzene in synthesizing various fluorinated compounds .

Physical and Chemical Properties Analysis

The introduction of perfluoroallylbenzene into polysiloxane chains has been explored. The synthesis of 1,3-bis(2-trimethylsilyloxyhexafluoro-2-propyl)-5-allylbenzene and its subsequent incorporation into polysiloxane chains via platinum-catalyzed hydrosilylation has been described. The resulting copolymers exhibit increased glass-transition temperatures with higher amounts of grafted fluoroaryl groups, indicating the impact of perfluoroallylbenzene on the thermal properties of the polymers .

Radical Copolymerization

The radical copolymerization of perfluoro(allylbenzene) with vinyl butyl ether has been performed, yielding copolymers containing alternating units of the comonomers. This process did not result in homopolymerization of the individual comonomers, and the copolymers were characterized by various spectroscopic methods. However, attempts to copolymerize perfluoro(allylbenzene) with acrylic monomers and maleic anhydride were unsuccessful .

Scientific Research Applications

1. Catalytic Hydrodefluorination

Perfluoroallylbenzene has been studied in catalytic hydrodefluorination processes. This reaction, utilizing Cp2TiH in THF, explores different mechanisms like single electron transfer and hydrometallation/fluoride elimination, highlighting its potential in producing a variety of compounds through selective reactions (Krüger, Ehm, & Lentz, 2016).

2. Copper-Catalyzed Hiyama Cross-Coupling

The compound is utilized in copper-catalyzed Hiyama cross-coupling reactions. This method allows for the synthesis of allylbenzenes, demonstrating its significance in organic chemistry and the synthesis of complex molecules (Cornelissen, Cirriez, Vercruysse, & Riant, 2014).

3. Rhodium(III)-Catalyzed Oxidative Olefination

Allylbenzene derivatives, including perfluoro(allylbenzene), are used in Rhodium(III)-catalyzed oxidative olefination, showcasing their utility in generating azacycles and olefination products (Li et al., 2011).

4. Fluorene and Anthracene Derivative Formation

Perfluoro(allylbenzene) plays a role in reactions leading to the formation of fluorene and anthracene derivatives. These reactions involve perfluorinated 1-alkyl-1-phenyl- and 1-alkyl-2-phenyl-1,2-dihydrocyclobutabenzenes, emphasizing its use in the creation of complex fluorinated compounds (Mezhenkova et al., 2011).

5. Aerobic Allylic C-H Acetoxylation

In aerobic allylic C-H acetoxylation, perfluoro(allylbenzene) derivatives are used. This process involves palladium-catalyzed reactions and provides insights into the mechanisms of allylic oxidation reactions (Jaworski et al., 2019).

6. Perfluoroalkylation and N-Heterocycle Formation

Perfluoro(allylbenzene) is involved in the synthesis of perfluoroalkylated amines and N-heterocycles. This process uses perfluoro acid anhydrides and copper catalysts, contributing to the creation of diverse chemical libraries (Kawamura et al., 2017).

7. Silicon Nanocrystals and Quantum Yield Studies

The compound is used in the study of silicon nanocrystals, particularly in understanding the quantum yield and photoluminescence as a function of size, highlighting its role in nanotechnology and material science (Mastronardi et al., 2012).

8. Allylbenzene Isomerization

Allylbenzene derivatives, including perfluoro(allylbenzene), are used in isomerization studies, which are essential for understanding chemical reactions and synthesizing various compounds (Jinesh, Antonyraj, & Kannan, 2010).

9. Perfluoroalkylation of Unactivated Alkenes

Perfluoro(allylbenzene) is applied in the perfluoroalkylation of unactivated alkenes, showcasing its role in introducing perfluoroalkyl groups onto sp3 carbon, thus constructing useful chemical skeletons (Kawamura & Sodeoka, 2016).

10. Transition Metal Catalysis and Nucleophilic Fluorination

This compound is significant in transition metal catalyzed transformations using fluorinating reagents. These transformations are crucial in synthesizing fluorine-containing pharmaceuticals and agrochemicals (Hollingworth & Gouverneur, 2012).

Safety and Hazards

Perfluoro(allylbenzene) is considered an irritant . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, immediate medical attention is advised .

Future Directions

There is a growing need to better understand the toxicity of Perfluoro(allylbenzene) and other per- and polyfluoroalkyl substances (PFAS). Research is underway to develop sustainable alternatives for removing PFAS from contaminated soil and water . The use of nanostructured and advanced reduction remediation materials is being explored .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHBYJDZKRNITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379760
Record name 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67899-41-6
Record name 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pentafluorophenyl)pentafluoro-1-propene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Has perfluoro(allylbenzene) demonstrated any potential for catalytic applications?

A: While not a catalyst itself, research indicates that perfluoro(allylbenzene) can be oxidized by a heteroleptic μ-nitrido diiron complex bearing phthalocyanine and octapropylporphyrazine ligands []. This diiron complex, upon reaction with m-chloroperbenzoic acid, forms reactive high-valent diiron oxo species. These oxo species exhibit strong oxidizing capabilities and can facilitate the oxidation of perfluoro(allylbenzene) []. This finding suggests potential avenues for exploring the use of perfluoro(allylbenzene) in catalytic systems involving similar metal complexes and oxidative transformations.

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